molecular formula C25H28O6 B161673 Euchrestaflavanone B CAS No. 87402-91-3

Euchrestaflavanone B

Cat. No.: B161673
CAS No.: 87402-91-3
M. Wt: 424.5 g/mol
InChI Key: IPNPAENNCXAVSJ-QHCPKHFHSA-N
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Description

The compound Euchrestaflavanone B is a complex organic molecule characterized by multiple hydroxyl groups and prenylated side chains. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Euchrestaflavanone B typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization with hydroxyl and prenyl groups. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxyl radicals or through enzymatic processes.

    Prenylation: Addition of prenyl groups using prenyl donors in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of prenylated flavonoids and their derivatives.

Biology

Biologically, the compound exhibits various activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is investigated for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Medicine

In medicine, the compound is explored for its potential as a natural therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and neurodegenerative diseases.

Industry

Industrially, the compound is used in the formulation of health supplements and cosmetics due to its beneficial properties. It is also studied for its potential use in food preservation and as a natural additive.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with cellular targets such as enzymes, receptors, and signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense systems. Additionally, it may inhibit pro-inflammatory enzymes and modulate immune responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[2,4-Dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Lacks the prenyl groups, resulting in different biological activities.

    (2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one: Contains only one prenyl group, affecting its solubility and reactivity.

Uniqueness

The presence of multiple prenyl groups in Euchrestaflavanone B enhances its lipophilicity and ability to interact with lipid membranes. This structural feature contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNPAENNCXAVSJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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